molecular formula C10H8BrN3 B2643634 5-(4-Bromophenyl)pyrimidin-4-amine CAS No. 56239-14-6

5-(4-Bromophenyl)pyrimidin-4-amine

Cat. No.: B2643634
CAS No.: 56239-14-6
M. Wt: 250.099
InChI Key: FIQNUYRCFKNZGR-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pyrimidin-4-amine (CAS 56239-14-6) is a high-purity brominated pyrimidine derivative of significant interest in medicinal chemistry and anticancer research. This compound serves as a versatile chemical building block, particularly in the synthesis of novel small-molecule inhibitors. Its core structure is recognized for its potential to interact with various biological targets through hydrogen bonding, van der Waals forces, and π-stacking interactions . Recent research underscores the value of the 4-aminopyrimidine scaffold in developing potent therapeutic agents. Scientific studies have demonstrated that analogous structures, specifically 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, can be designed as effective histone deacetylase (HDAC) inhibitors, showing promising activity against both hematological and solid cancer cell lines . These inhibitors often function by inducing cell cycle arrest and promoting apoptosis in cancer cells . Furthermore, structurally related pyrrolo[2,3-d]pyrimidine compounds have exhibited potent in vitro anticancer activity by modulating key apoptotic proteins, leading to the down-regulation of anti-apoptotic Bcl2 and the up-regulation of pro-apoptotic factors like BAX, P53, and DR4/5 . This product is provided for Research Use Only and is intended for use in laboratory research applications. It is strictly not for diagnostic, therapeutic, or human use. Researchers can leverage this compound as a critical intermediate to explore new pathways in oncology and epigenetics drug discovery.

Properties

IUPAC Name

5-(4-bromophenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQNUYRCFKNZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)pyrimidin-4-amine typically involves the reaction of 4-bromoaniline with a pyrimidine derivative. One common method includes the nucleophilic substitution reaction where 4-bromoaniline reacts with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with the bromophenyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of more efficient catalysts and solvents to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aryl or alkyl-substituted pyrimidine derivative .

Scientific Research Applications

5-(4-Bromophenyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocyclic Modifications

Thieno- and Furo-Pyrimidine Analogues

  • N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine (): Structure: Thieno[2,3-d]pyrimidine core with a bromophenyl group. Properties: Molecular weight = 440.32, m.p. = 149–152°C.
  • 5-(4-Bromophenyl)-Furo[2,3-d]pyrimidin-4-amine (): Structure: Furo-pyrimidine core. Impact: The oxygen atom in the furan ring may enhance hydrogen bonding, improving solubility over thieno analogues .

Triazole-Thione Derivatives ():

  • 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :
    • Structure : Triazole-thione core with bromophenyl and chlorophenyl groups.
    • Activity : Thione groups often act as metal-chelating motifs, useful in enzyme inhibition .
Anticancer Activity
  • Compound 4d (5-(4-methoxyphenyl)pyrimidine derivative, ): Activity: 39.52% growth inhibition in melanoma MDA-MB-435 cells. Comparison: Methoxy (electron-donating) substituents enhance activity compared to chloro groups (e.g., Compound 4e, 47.86% growth in K-562) .
Pesticidal Activity
  • U7 and U8 (): Structure: Pyrimidin-4-amine with trifluoromethyl-oxadiazole and bromo/chloro substituents. Activity: LC50 = 3.57–4.22 mg/L against Mythimna separata; EC50 = 24.94–30.79 mg/L against Pseudoperonospora cubensis. Mechanism: Bromine improves AChE inhibition (U8: 0.184 U/mg prot) through distinct docking modes vs. flufenerim .
Receptor Agonism
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ():
    • Activity : Specific FPR2 agonism (calcium mobilization in neutrophils).
    • Comparison : Methoxybenzyl groups dictate receptor selectivity over unsubstituted pyrimidines .

Key Findings and Contradictions

  • Substituent Position : Para-bromophenyl enhances activity in pyrimidines (e.g., U8 ), but meta-substitutions in triazoles () show varied efficacy.
  • Electron Effects : Methoxy groups (electron-donating) improve anticancer activity in pyrimidines , while bromine (electron-withdrawing) optimizes pesticidal AChE binding .
  • Heterocyclic Cores: Thieno- and furo-pyrimidines exhibit higher molecular weights and altered solubility profiles compared to simple pyrimidines .

Biological Activity

5-(4-Bromophenyl)pyrimidin-4-amine, a compound characterized by its pyrimidine structure and a bromophenyl substituent, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies.

Molecular Formula : C10H9BrN4
CAS Number : 56239-14-6
Molecular Weight : 253.11 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Topoisomerases : This compound has been shown to inhibit both topoisomerase I and II, which are crucial enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to cytotoxic effects in cancer cells by inducing DNA damage and preventing cell division .
  • Cyclooxygenase (COX) Enzymes : It exhibits selective inhibition of COX-2 over COX-1, suggesting potential anti-inflammatory properties alongside its anticancer activity .

Anticancer Activity

Several studies have demonstrated the anticancer efficacy of this compound against various cancer cell lines:

  • Cytotoxicity : The compound showed significant cytotoxic effects against FaDu cells (human head and neck cancer) with an IC50 value of approximately 1.73 μM. Morphological changes indicative of apoptosis were observed via microscopy .
  • Mechanistic Studies : The compound induced autophagy and apoptosis in cancer cells, as evidenced by increased levels of LC3A/B and cleaved caspase-3. Additionally, it caused G2/M phase cell cycle arrest in MCF-7 breast cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
FaDu1.73Topoisomerase inhibition, apoptosis
MCF-7VariesG2/M phase arrest, oxidative stress
HTB-43VariesInduction of autophagy

Case Studies

  • Inhibition Studies : A study highlighted the ability of this compound to inhibit topoisomerase I activity effectively. This inhibition was linked to morphological alterations in treated cells, confirming the compound's cytotoxic potential .
  • Dual Activity : Research indicated that this compound not only serves as a topoisomerase inhibitor but also exhibits anti-inflammatory properties through selective COX-2 inhibition. This dual action enhances its therapeutic potential in treating cancer with concurrent inflammatory conditions .

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